5,6-Dichloro-1-ethyl-2-methylbenzimidazole

Catalog No.
S703923
CAS No.
3237-62-5
M.F
C10H10Cl2N2
M. Wt
229.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloro-1-ethyl-2-methylbenzimidazole

CAS Number

3237-62-5

Product Name

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

IUPAC Name

5,6-dichloro-1-ethyl-2-methylbenzimidazole

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.1 g/mol

InChI

InChI=1S/C10H10Cl2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3

InChI Key

IVVLMQPTQOLYDX-UHFFFAOYSA-N

SMILES

CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C

Canonical SMILES

CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C

Synthesis and Characterization:

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is an organic compound with the chemical formula C₁₀H₁₀Cl₂N₂. It is a white solid with a melting point of 110°C []. Several methods have been reported for the synthesis of this compound, including the condensation of 1,2-diaminoethane with 2,4-dichlorobenzoic acid [].

Potential Applications:

Research suggests that 5,6-Dichloro-1-ethyl-2-methylbenzimidazole may have potential applications in various scientific fields, including:

  • Antimicrobial activity: Studies have shown that 5,6-Dichloro-1-ethyl-2-methylbenzimidazole exhibits antimicrobial activity against various bacteria and fungi [, ]. However, further research is needed to determine its efficacy and safety for potential therapeutic applications.
  • Corrosion inhibition: Some studies have investigated the potential of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole as a corrosion inhibitor for metals []. However, more research is required to understand its effectiveness and the underlying mechanisms.
  • Organic synthesis: 5,6-Dichloro-1-ethyl-2-methylbenzimidazole may serve as a starting material for the synthesis of other organic compounds with potential applications in various fields [].

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a synthetic organic compound belonging to the benzimidazole family, characterized by its two chlorine atoms at the 5 and 6 positions, an ethyl group at the 1 position, and a methyl group at the 2 position. Its molecular formula is C10H10Cl2N2C_{10}H_{10}Cl_{2}N_{2} and it has a CAS number of 3237-62-5. The compound exhibits a crystalline structure and is primarily used in various chemical and pharmaceutical applications due to its biological activity.

Typical of benzimidazole derivatives. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding benzimidazole derivatives.

These reactions are significant for developing new compounds with enhanced biological properties or different functionalities .

5,6-Dichloro-1-ethyl-2-methylbenzimidazole has shown promising biological activities, particularly as an inhibitor of urease enzymes. Ureases are critical in various biological processes, including nitrogen metabolism in plants and animals. The inhibition of urease can lead to applications in agriculture and medicine, particularly in treating conditions associated with excessive urea levels. Additionally, studies indicate potential antibacterial and antifungal properties, making it relevant for further research in therapeutic applications .

The synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole typically involves:

  • Starting Materials: The synthesis often begins with 4,5-dichloro-1,2-phenylenediamine as a key precursor.
  • Reaction with Ethyl Acetimidate: The precursor is reacted with ethyl acetimidate hydrochloride under controlled conditions to yield the desired benzimidazole derivative.
  • Purification: Post-synthesis, the compound is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing .

5,6-Dichloro-1-ethyl-2-methylbenzimidazole finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity as a urease inhibitor, it is being explored for drug development targeting urea-related disorders.
  • Agriculture: It may be utilized as a pesticide or herbicide due to its potential antimicrobial properties.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules in research settings .

Research on interaction studies involving 5,6-Dichloro-1-ethyl-2-methylbenzimidazole has focused on its binding affinity and inhibitory effects on urease enzymes. Molecular docking studies have demonstrated that this compound can effectively bind to the active sites of ureases, suggesting mechanisms through which it exerts its inhibitory effects. These studies are crucial for understanding how structural modifications may enhance its efficacy against specific targets .

Several compounds share structural similarities with 5,6-Dichloro-1-ethyl-2-methylbenzimidazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
5-Bromo-2-methylbenzimidazoleBromine substitution at position 5Antimicrobial properties
2-MethylbenzimidazoleMethyl group at position 2General antimicrobial activity
5,6-Dichloro-benzimidazoleChlorine substitutions at positions 5 and 6Urease inhibition
4-Chloro-2-methylbenzimidazoleChlorine substitution at position 4Antifungal activity

The uniqueness of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole lies in its specific arrangement of chlorine atoms and ethyl substitution which significantly enhances its biological activity as a urease inhibitor compared to other similar compounds .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3237-62-5

Wikipedia

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

General Manufacturing Information

1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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